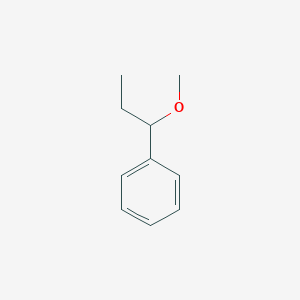

Benzene, (1-methoxypropyl)-

CAS No.: 59588-12-4

Cat. No.: VC19544475

Molecular Formula: C10H14O

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59588-12-4 |

|---|---|

| Molecular Formula | C10H14O |

| Molecular Weight | 150.22 g/mol |

| IUPAC Name | 1-methoxypropylbenzene |

| Standard InChI | InChI=1S/C10H14O/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 |

| Standard InChI Key | ANKVSZOYVTWLQO-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C1=CC=CC=C1)OC |

Introduction

Synthesis and Optimization Strategies

The synthesis of benzene, (1-methoxypropyl)- can be extrapolated from methods used for its chloro derivative and related ethers. A pivotal approach involves nucleophilic substitution reactions, as demonstrated in the synthesis of 1-chloro-3-methoxypropane .

Key Synthetic Route

-

Starting Material: 1,3-Bromochloropropane reacts with sodium methoxide in the presence of a phase-transfer catalyst (e.g., benzyltrimethylammonium chloride) .

-

Reaction Conditions:

-

Product Isolation: Filtration to remove sodium bromide, followed by distillation to yield the target compound .

Example Reaction:

This method achieves yields exceeding 90% under optimized conditions . For benzene, (1-methoxypropyl)-, substituting 1,3-bromochloropropane with a propylbenzene precursor could facilitate analogous etherification.

Challenges and Solutions

-

Regioselectivity: Ensuring methoxy group attachment at the terminal carbon requires controlled stoichiometry and catalysts .

-

Byproduct Formation: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) minimizes side reactions and shortens reaction times .

Physicochemical Properties

While experimental data for benzene, (1-methoxypropyl)- are sparse, estimates can be derived from analogs:

The compound’s hydrophobicity (LogP ~2.8) suggests moderate lipid solubility, aligning with trends in alkyl-substituted aromatics .

Chemical Reactivity and Functionalization

Benzene, (1-methoxypropyl)- exhibits reactivity typical of aryl ethers:

Electrophilic Substitution

The methoxy group acts as an ortho/para-directing substituent, facilitating nitration, sulfonation, or halogenation at these positions. For example:

Oxidative Degradation

Under strong oxidizing conditions (e.g., KMnO₄/H⁺), the propyl chain may undergo cleavage to yield benzoic acid derivatives .

Biological Activity and Applications

Although direct studies on benzene, (1-methoxypropyl)- are lacking, its structural analogs demonstrate notable antimicrobial properties. For instance, 1-(3-methoxy-1-phenyl-propyl)morpholine exhibits potent activity against Staphylococcus aureus and Pseudomonas aeruginosa . Mechanisms may involve membrane disruption via hydrophobic interactions, a trait shared with other alkylaryl ethers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume